1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide
Overview
Description
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the cyanoethyl group: This step might involve the reaction of the pyrazole intermediate with acrylonitrile under basic conditions.
Substitution reactions:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyanoethyl)-N-(4-chlorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide
- 1-(2-cyanoethyl)-N-(4-methylphenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide
Uniqueness
The uniqueness of 1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, for example, can enhance the compound’s stability and alter its interaction with biological targets.
Properties
IUPAC Name |
1-(2-cyanoethyl)-N-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN5O3/c20-14-4-6-15(7-5-14)22-19(26)17-12-24(11-1-10-21)23-18(17)13-2-8-16(9-3-13)25(27)28/h2-9,12H,1,11H2,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZRGKFQTGBZULM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C=C2C(=O)NC3=CC=C(C=C3)F)CCC#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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